Capsazepine Capsazepine Capsazepine is a benzazepine that is 2,3,4,5-tetrahydro-1H-2-benzazepine which is substituted by hydroxy groups at positions 7 and 8 and on the nitrogen atom by a 2-(p-chlorophenyl)ethylaminothiocarbonyl group. A synthetic analogue of capsaicin, it was the first reported capsaicin receptor antagonist. It has a role as a capsaicin receptor antagonist. It is a member of catechols, a member of thioureas, a benzazepine and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 138977-28-3
VCID: VC0522611
InChI: InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25)
SMILES: C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
Molecular Formula: C19H21ClN2O2S
Molecular Weight: 376.9 g/mol

Capsazepine

CAS No.: 138977-28-3

Cat. No.: VC0522611

Molecular Formula: C19H21ClN2O2S

Molecular Weight: 376.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Capsazepine - 138977-28-3

Specification

CAS No. 138977-28-3
Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9 g/mol
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide
Standard InChI InChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25)
Standard InChI Key DRCMAZOSEIMCHM-UHFFFAOYSA-N
Isomeric SMILES C1CC2=CC(=C(C=C2CN(C1)C(=NCCC3=CC=C(C=C3)Cl)S)O)O
SMILES C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
Canonical SMILES C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Capsazepine (IUPAC name: N-[2-(4-Chlorophenyl)ethyl]-7,8-dihydroxy-1,3,4,5-tetrahydro-2H-2-benzazepine-2-carbothioamide) is a benzazepine derivative characterized by a constrained bicyclic framework. The molecule’s three distinct pharmacophoric regions—the aromatic A-ring, amide B-region, and hydrophobic C-side chain—dictate its interactions with TRP channels .

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₂O₂S
Molecular Weight376.9 g/mol
InChI KeyDRCMAZOSEIMCHM-UHFFFAOYSA-N
X-ray Diffraction DataOrthorhombic crystal system

Conformational analysis reveals that agonist activity requires coplanar alignment of A- and B-regions, while antagonist behavior emerges when these regions adopt a near-orthogonal orientation . This structural plasticity explains capsazepine’s dual role as both a TRPV1 antagonist and TRPA1 desensitizer .

Pharmacological Profile and Mechanism of Action

TRPV1 Antagonism

As the first competitive TRPV1 antagonist identified, capsazepine inhibits capsaicin-induced calcium influx with an IC₅₀ of 420 nM in dorsal root ganglion (DRG) neurons . Schild plot analysis against resiniferatoxin (RTX) demonstrates competitive inhibition with apparent Kd values of 107–220 nM across multiple assay systems . Notably, capsazepine exhibits species-dependent efficacy, showing greater potency in human and guinea pig TRPV1 compared to rat isoforms .

TRPA1-Mediated Desensitization

Recent findings challenge the traditional view of capsazepine as a pure antagonist. Systemic administration (1–10 μM) induces calcium influx through TRPA1 channels, leading to profound nociceptor desensitization . This effect persists in TRPV1⁻/⁻ mice but is abolished in TRPA1⁻/⁻ models, revealing a novel therapeutic mechanism independent of TRPV1 blockade .

Off-Target Effects

Capsazepine’s pharmacological promiscuity includes:

  • Inhibition of voltage-gated calcium channels (IC₅₀ = 3–10 μM)

  • Antagonism of nicotinic acetylcholine receptors (α3β4 subtype)

  • Modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels

These polypharmacological properties complicate therapeutic applications but suggest potential for multitarget therapies.

Therapeutic Applications

Prostate Cancer

In xenograft models, capsazepine (1–5 mg/kg, 3×/week) reduces tumor volume by 40–60% through STAT3 pathway inhibition and protein tyrosine phosphatase ε upregulation . The compound synergizes with docetaxel, enhancing apoptosis in castration-resistant cells .

Breast Cancer

Capsazepine (5–10 mg/kg) delays cancer-induced bone pain in MDA-MB-231 models by inhibiting system xc− glutamate transporters . This effect correlates with reduced Fos protein expression in spinal cord dorsal horns .

Colitis

Rectal administration (0.1 mg/kg/day) in dextran sulfate sodium (DSS)-treated rats:

  • Reduces disease activity index (DAI) from 8.2 ± 0.3 to 3.1 ± 0.4

  • Decreases myeloperoxidase (MPO) activity by 68%

  • Normalizes colonic TNF-α levels (142 ± 18 pg/mL vs. 398 ± 45 pg/mL in controls)

Pancreatitis

Intraperitoneal capsazepine (10 mg/kg) attenuates cerulein-induced pancreatitis by:

  • Reducing serum amylase by 54%

  • Decreasing pancreatic NF-κB activation by 72%

Pain Management

Co-administration with morphine (2.5 mg/kg capsazepine + 5 mg/kg morphine) enhances antinociception in hot-plate tests (latency increase from 6.2 ± 0.8 s to 14.5 ± 1.1 s) . Chronic treatment delays morphine tolerance development and reduces withdrawal symptoms by 40–60% .

Clinical Challenges and Pharmacokinetics

Despite promising preclinical data, capsazepine faces significant translational barriers:

ParameterValueLimitation
Oral Bioavailability<5%Extensive first-pass metabolism
Plasma t₁/₂22 ± 3 min (rat)Rapid clearance
Brain PenetrationLogBB = -1.2Poor CNS exposure

Efforts to develop analogs with improved pharmacokinetics focus on:

  • Thiourea replacement (e.g., sulfonamide derivatives)

  • A-ring fluorination to enhance metabolic stability

Controversies and Unresolved Questions

Species-Specific Efficacy

The 30-fold potency difference between human and rat TRPV1 raises concerns about preclinical models . Guinea pig studies show consistent anti-hyperalgesic effects absent in rodents , suggesting that traditional rodent models may underestimate therapeutic potential.

TRPA1 vs. TRPV1 Contributions

While early colitis studies attributed capsazepine’s effects to TRPV1 inhibition , newer data implicate TRPA1 desensitization as the primary anti-inflammatory mechanism . This paradigm shift necessitates reevaluation of previous mechanistic interpretations.

Future Directions

Targeted Drug Delivery

Nanoformulations (e.g., PLGA nanoparticles) increase capsazepine’s colonic accumulation by 8-fold in rat models, potentially enabling localized treatment of inflammatory bowel disease .

Combination Therapies

Phase I trials exploring capsazepine-opioid coformulations aim to reduce morphine requirements by 40–50% while mitigating dependency risks .

Cancer Chemoprevention

Epidemiological data suggest capsaicin-rich diets correlate with reduced gastrointestinal cancer incidence . Capsazepine derivatives lacking TRPV1 agonist activity could provide chemoprotective benefits without nociceptive side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator